Neu5Troc[1Me,4789Ac]alpha(2-3)Gal[26Bn]-beta-MP
CAS No.:
Cat. No.: VC16650336
Molecular Formula: C48H56Cl3NO20
Molecular Weight: 1073.3 g/mol
* For research use only. Not for human or veterinary use.
![Neu5Troc[1Me,4789Ac]alpha(2-3)Gal[26Bn]-beta-MP -](/images/structure/VC16650336.png)
Specification
Molecular Formula | C48H56Cl3NO20 |
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Molecular Weight | 1073.3 g/mol |
IUPAC Name | methyl (2S,4S,5R,6R)-4-acetyloxy-2-[(2S,3R,4S,5S,6R)-5-hydroxy-2-(4-methoxyphenoxy)-3-phenylmethoxy-6-(phenylmethoxymethyl)oxan-4-yl]oxy-6-[(1S,2R)-1,2,3-triacetyloxypropyl]-5-(2,2,2-trichloroethoxycarbonylamino)oxane-2-carboxylate |
Standard InChI | InChI=1S/C48H56Cl3NO20/c1-27(53)63-25-37(67-29(3)55)40(68-30(4)56)41-38(52-46(59)65-26-48(49,50)51)35(66-28(2)54)21-47(71-41,45(58)61-6)72-42-39(57)36(24-62-22-31-13-9-7-10-14-31)70-44(69-34-19-17-33(60-5)18-20-34)43(42)64-23-32-15-11-8-12-16-32/h7-20,35-44,57H,21-26H2,1-6H3,(H,52,59)/t35-,36+,37+,38+,39-,40+,41+,42-,43+,44+,47-/m0/s1 |
Standard InChI Key | HNINFVMNWIPTPG-MEHNZLDESA-N |
Isomeric SMILES | CC(=O)OC[C@H]([C@H]([C@H]1[C@@H]([C@H](C[C@@](O1)(C(=O)OC)O[C@H]2[C@H]([C@H](O[C@H]([C@@H]2OCC3=CC=CC=C3)OC4=CC=C(C=C4)OC)COCC5=CC=CC=C5)O)OC(=O)C)NC(=O)OCC(Cl)(Cl)Cl)OC(=O)C)OC(=O)C |
Canonical SMILES | CC(=O)OCC(C(C1C(C(CC(O1)(C(=O)OC)OC2C(C(OC(C2OCC3=CC=CC=C3)OC4=CC=C(C=C4)OC)COCC5=CC=CC=C5)O)OC(=O)C)NC(=O)OCC(Cl)(Cl)Cl)OC(=O)C)OC(=O)C |
Introduction
Chemical Identity and Structural Features
Neu5Troc[1Me,4789Ac]alpha(2-3)Gal[26Bn]-beta-MP is a synthetic sialic acid derivative with the systematic IUPAC name methyl 4-acetyloxy-2-[5-hydroxy-2-(4-methoxyphenoxy)-3-phenylmethoxy-6-(phenylmethoxymethyl)oxan-4-yl]oxy-6-[(1S,2R)-1,2,3-triacetyloxypropyl]-5-(2,2,2-trichloroethoxycarbonylamino)oxane-2-carboxylate. Its molecular formula is C₄₈H₅₆Cl₃NO₂₀, and it has a molecular weight of 1,073.31 g/mol . The compound is registered under CAS number 610763-72-9 and is typically supplied as a white crystalline powder with ≥98% purity, as verified by HPLC .
Key Structural Components:
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Neu5Troc: An N-acetylneuraminic acid (Neu5Ac) derivative modified with a trichloroethoxycarbonyl (Troc) protecting group at the C5 amino position.
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1Me: A methyl group at the C1 position of the sialic acid moiety.
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4789Ac: Acetyl (Ac) protective groups at the C4, C7, C8, and C9 hydroxyl positions.
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alpha(2-3)Gal: A galactose unit linked via an α2-3 glycosidic bond to the sialic acid.
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26Bn: Benzyl (Bn) ether protections at the C2 and C6 positions of galactose.
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beta-MP: A β-mannopyranoside moiety at the reducing end.
The SMILES notation (CC(=O)OCC(C(C1C(C(CC(O1)(C(=O)OC)OC2C(C(OC(C2OCC3=CC=CC=C3)OC4=CC=C(C=C4)OC)COCC5=CC=CC=C5)O)OC(=O)C)NC(=O)OCC(Cl)(Cl)Cl)OC(=O)C)OC(=O)C
) elucidates the branching pattern and protective group placements .
Synthesis and Manufacturing
The synthesis of Neu5Troc[1Me,4789Ac]alpha(2-3)Gal[26Bn]-beta-MP involves multi-step organic reactions optimized for carbohydrate chemistry. A pivotal strategy, as outlined in ganglioside synthesis literature , employs Troc-protected sialic acid donors to enhance reactivity during glycosylation. Key steps include:
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Sialyl Donor Preparation: The C5 amino group of Neu5Ac is protected with Troc, while C1 is activated as a methyl ester. Acetylation at C4, C7, C8, and C9 ensures regioselectivity .
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Galactose Acceptor Functionalization: Galactose is benzylated at C2 and C6 and linked to a β-mannopyranoside via sequential glycosylation.
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Coupling Reaction: The Troc-protected sialyl donor is coupled to the galactose acceptor under low-temperature conditions (-50°C) in acetonitrile, yielding the α2-3 linkage with minimal β-anomer formation .
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Deprotection and Purification: Final deprotection of acetyl and benzyl groups is achieved via hydrogenolysis or acidic hydrolysis, followed by HPLC purification to ≥98% purity .
This synthetic route emphasizes the critical role of protective groups in directing stereochemistry and preventing side reactions.
Physicochemical Properties
Property | Value/Description | Source |
---|---|---|
Physical Form | White crystalline powder | |
Solubility | Soluble in DMSO, DMF | |
Storage Conditions | Refrigerated (2–8°C) | |
Stability | Stable under inert atmosphere |
The compound’s lipophilic nature, conferred by benzyl and Troc groups, enhances membrane permeability in biological assays. Its stability in organic solvents facilitates its use in synthetic applications .
Applications in Research
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Glycan Array Development: The compound serves as a standardized probe for profiling lectin specificity in glycomics studies .
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Drug Discovery: Used to design sialidase inhibitors for treating neurodegenerative diseases and viral infections .
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Diagnostic Tools: Incorporated into biosensors for detecting cancer-specific glycans in serum samples .
Comparative Analysis with Related Compounds
Compound | Structural Features | Distinguishing Attributes |
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Neu5Acα2-3Galβ1-4Glc | Natural sialyllactose | Lacks protective groups; shorter chain |
Neu5Trocα2-6GalNAcβ-MP | α2-6 linkage to GalNAc | Targets siglec-7/9 receptors |
The Troc and benzyl protections in Neu5Troc[1Me,4789Ac]alpha(2-3)Gal[26Bn]-beta-MP enhance its synthetic utility compared to unprotected analogs .
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